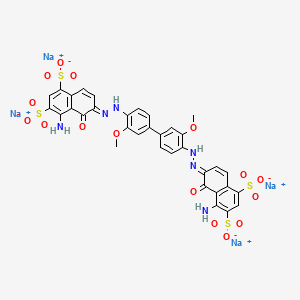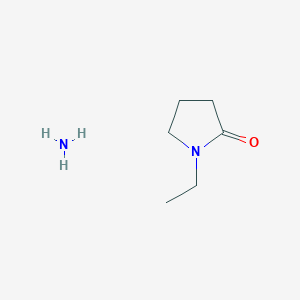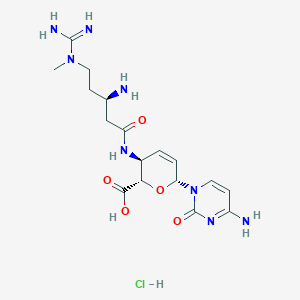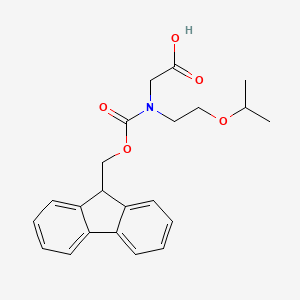
Fmoc-Nhser(Tbu)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Nhser(Tbu)-OH: is a compound used in peptide synthesis. It is a derivative of serine, an amino acid, and is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (Tbu) group at the hydroxyl side chain. These protecting groups are crucial in peptide synthesis to prevent unwanted side reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Nhser(Tbu)-OH typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using the fluorenylmethyloxycarbonyl group, while the hydroxyl group is protected using the tert-butyl group. The process involves several steps:
Protection of the amino group: The amino group of serine is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate to form Fmoc-serine.
Protection of the hydroxyl group: The hydroxyl group of Fmoc-serine is then protected by reacting it with tert-butyl chloride in the presence of a base such as pyridine to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of solid-phase synthesis allows for the efficient production of peptides in large quantities.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc and Tbu protecting groups can be removed under specific conditions to yield the free amino acid. The Fmoc group is typically removed using a base such as piperidine, while the Tbu group is removed using an acid such as trifluoroacetic acid.
Coupling Reactions: Fmoc-Nhser(Tbu)-OH can undergo coupling reactions with other amino acids to form peptides. This is typically done using coupling reagents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Tbu removal.
Coupling: 1-hydroxybenzotriazole and N,N’-diisopropylcarbodiimide.
Major Products:
Deprotection: Free serine.
Coupling: Peptides containing serine residues.
Scientific Research Applications
Chemistry: Fmoc-Nhser(Tbu)-OH is widely used in the synthesis of peptides and proteins. It is a key building block in the development of peptide-based drugs and biomaterials.
Biology: In biological research, this compound is used to study protein structure and function. It is also used in the development of peptide-based probes for imaging and diagnostic applications.
Medicine: this compound is used in the development of peptide-based therapeutics. These therapeutics have applications in treating various diseases, including cancer, diabetes, and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of peptide-based materials for various applications, including drug delivery systems, biomaterials, and nanotechnology.
Mechanism of Action
The mechanism of action of Fmoc-Nhser(Tbu)-OH is primarily related to its role in peptide synthesis. The Fmoc and Tbu protecting groups prevent unwanted side reactions during the synthesis process, allowing for the selective formation of peptide bonds. The removal of these protecting groups under specific conditions yields the desired peptide product.
Comparison with Similar Compounds
Fmoc-Nhser(OH)-OH: Similar to Fmoc-Nhser(Tbu)-OH but lacks the tert-butyl protecting group on the hydroxyl side chain.
Fmoc-Nhthr(Tbu)-OH: Similar to this compound but contains threonine instead of serine.
Uniqueness: this compound is unique due to the presence of both Fmoc and Tbu protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This makes it a valuable tool in the development of complex peptides and proteins.
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-propan-2-yloxyethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-15(2)27-12-11-23(13-21(24)25)22(26)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLATBTXCRRWKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-(4-methyl-4-sulfanylpentanoyl)amino]propanoate](/img/structure/B8081814.png)
![3-Bromo-6-chloro-7-methylimidazo[1,2-b]pyridazine](/img/structure/B8081816.png)
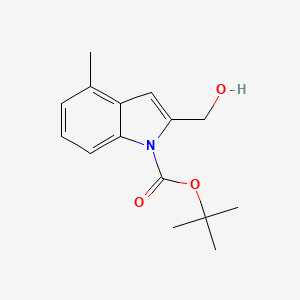
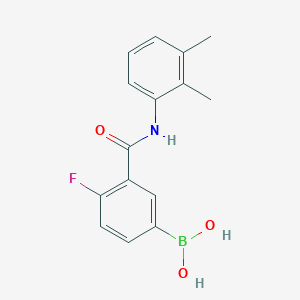
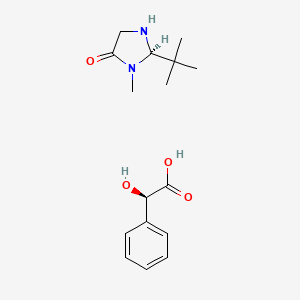
![[2-(TERT-BUTOXYCARBONYL)-5-METHOXYPHENYL]BORONIC ACID](/img/structure/B8081844.png)
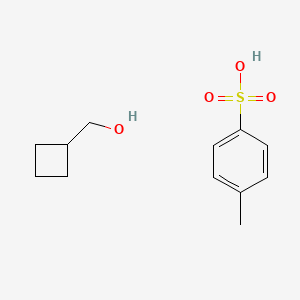
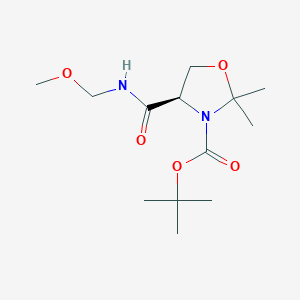

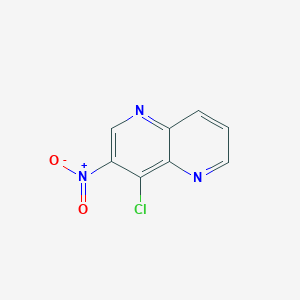
![Ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B8081882.png)
